molecular formula C25H21N3OS B2375290 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide CAS No. 921129-52-4

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide

Cat. No. B2375290
CAS RN: 921129-52-4
M. Wt: 411.52
InChI Key: UWLRWXNEELEHLF-UHFFFAOYSA-N
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Description

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been identified as a potent inhibitor of a specific protein target, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has shown that pyrazole-acetamide derivatives can be used to synthesize coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. This suggests potential applications in designing antioxidant agents or studying oxidative stress-related processes (Chkirate et al., 2019).

Antimicrobial Activities

Novel thiazole derivatives, synthesized by incorporating a pyrazole moiety, have shown significant anti-bacterial and anti-fungal activities. Such compounds could contribute to the development of new antimicrobial agents, highlighting the versatility of pyrazole-acetamide derivatives in pharmaceutical research (Saravanan et al., 2010).

Anti-inflammatory and Analgesic Properties

Acetamide derivatives bearing a pyrazole ring have been evaluated for their anti-inflammatory and analgesic activities. This points towards their potential utility in developing new treatments for inflammation and pain management (Sunder et al., 2013).

Antitumor Activities

Acetamide, pyrrole, and pyrazole derivatives containing a pyrazole moiety have been synthesized and assessed for antitumor activity. Some compounds exhibited efficacy superior to the reference drug doxorubicin, indicating their potential in cancer therapy (Alqasoumi et al., 2009).

Synthesis and Structural Analysis

The synthesis and characterization of various pyrazole-acetamide derivatives have contributed significantly to the understanding of their structural properties and potential applications. For example, studies involving crystal structures and molecular docking provide insights into the interaction mechanisms of these compounds with biological targets, which is essential for drug design and development (Nayak et al., 2014).

properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-24(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)26-25-22-16-30-17-23(22)27-28(25)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRWXNEELEHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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